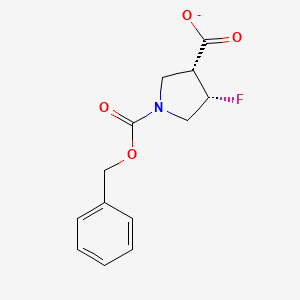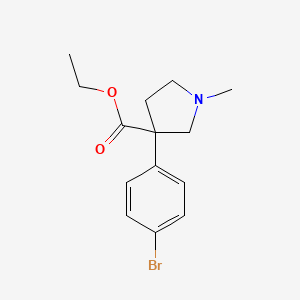
Ethyl 3-(4-bromophenyl)-1-methylpyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(4-bromophenyl)-1-methylpyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a bromophenyl group attached to the pyrrolidine ring, which is further esterified with an ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-bromophenyl)-1-methylpyrrolidine-3-carboxylate typically involves the reaction of 4-bromobenzaldehyde with 1-methylpyrrolidine in the presence of a suitable catalyst. The resulting intermediate is then esterified with ethyl chloroformate to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(4-bromophenyl)-1-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(4-bromophenyl)-1-methylpyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 3-(4-bromophenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to these targets, while the pyrrolidine ring can modulate the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-(4-chlorophenyl)-1-methylpyrrolidine-3-carboxylate
- Ethyl 3-(4-fluorophenyl)-1-methylpyrrolidine-3-carboxylate
- Ethyl 3-(4-methylphenyl)-1-methylpyrrolidine-3-carboxylate
Uniqueness
Ethyl 3-(4-bromophenyl)-1-methylpyrrolidine-3-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.
Eigenschaften
Molekularformel |
C14H18BrNO2 |
|---|---|
Molekulargewicht |
312.20 g/mol |
IUPAC-Name |
ethyl 3-(4-bromophenyl)-1-methylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C14H18BrNO2/c1-3-18-13(17)14(8-9-16(2)10-14)11-4-6-12(15)7-5-11/h4-7H,3,8-10H2,1-2H3 |
InChI-Schlüssel |
YIQPKXLUSVNUFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CCN(C1)C)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


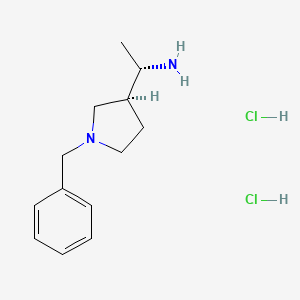
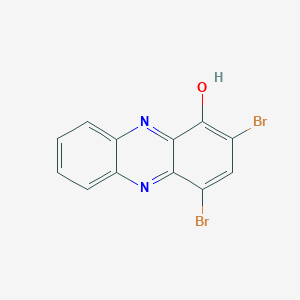


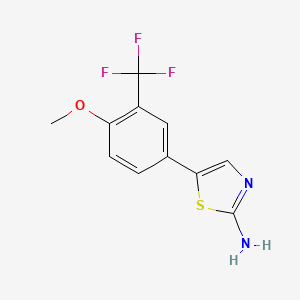
![(S)-methyl 1-(2-(1H-benzo[d]imidazol-2-ylthio)acetyl)pyrrolidine-2-carboxylate](/img/structure/B14032104.png)
![1-[4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethanol](/img/structure/B14032109.png)
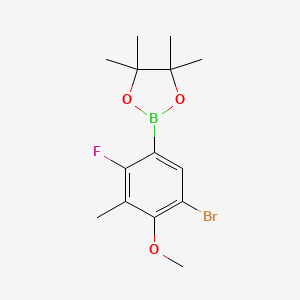
![Potassium 5-chlorobenzo[D]oxazole-2-carboxylate](/img/structure/B14032113.png)


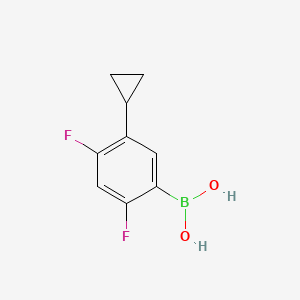
![Ethyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B14032142.png)
